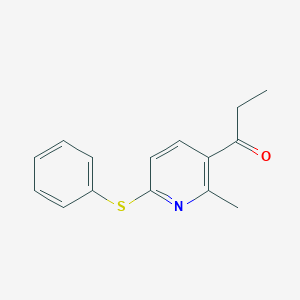
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group, a phenylthio group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-6-chloropyridine and thiophenol.
Formation of Phenylthio Substituted Pyridine: The thiophenol reacts with 2-methyl-6-chloropyridine in the presence of a base such as potassium carbonate to form 2-methyl-6-(phenylthio)pyridine.
Introduction of Propanone Moiety: The final step involves the reaction of 2-methyl-6-(phenylthio)pyridine with propanone under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Pyridin-2-yl)propan-1-one: A similar compound with a pyridine ring but without the phenylthio and methyl groups.
1-(3-Pyridinyl)-2-propanone: Another pyridine derivative with different substitution patterns.
Uniqueness: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one is unique due to the presence of both the phenylthio and methyl groups on the pyridine ring, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one, with the CAS number 405298-86-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₅NOS. The presence of the pyridine ring and the phenylthio group contributes to its unique chemical properties, which may influence its biological activity.
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Similar compounds have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression. For instance, studies on related compounds have demonstrated their ability to cause late apoptosis or necrosis in cancer cells such as A549 and HCT116 .
- Antioxidant Properties : Compounds containing thioether groups have been reported to exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells .
Anticancer Studies
A study investigating the effects of related compounds on cancer cell lines revealed that they could significantly inhibit cell proliferation and induce apoptosis. The following table summarizes findings from various studies on similar compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-Methyl-6-thiophenyl)pyridin | A549 | 10 | Induces apoptosis via caspase activation |
| 1-(2-Methyl-6-(phenylthio)pyridin) | HCT116 | 15 | Cell cycle arrest in G0/G1 phase |
| Phenothiazine Derivative | MiaPaCa-2 | 12 | Inhibits proliferation, induces late apoptosis |
Case Studies
One notable case study involved the administration of a structurally similar compound in a murine model, where it demonstrated significant tumor growth inhibition without affecting healthy tissues. The study highlighted the compound's selective toxicity towards cancer cells, suggesting a promising therapeutic index for further development .
Properties
Molecular Formula |
C15H15NOS |
|---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-(2-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H15NOS/c1-3-14(17)13-9-10-15(16-11(13)2)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI Key |
UKXJAAXEWUBWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)SC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















